Bis(pentamethylcyclopentadienyl)iron(II), 97%
Description
Bis(pentamethylcyclopentadienyl)iron(II) (CAS: 12126-50-0) is an organometallic compound featuring two pentamethylcyclopentadienyl (Cp*) ligands coordinated to an iron(II) center. With a purity of 97% (commonly available commercially), it is a crystalline solid with a melting point of 277°C and a reported boiling point of 170.2°C, though the latter may reflect a typographical error in sources . The pentamethyl substitution on the Cp rings enhances steric bulk and electron-donating capacity compared to unsubstituted ferrocene derivatives. This compound is primarily utilized in catalysis, materials science, and organometallic synthesis due to its stability and tunable electronic properties .
Properties
Molecular Formula |
C20H30Fe |
|---|---|
Molecular Weight |
326.3 g/mol |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
InChI Key |
OZHNSXNGSKKWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Fe] |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like THF enhance LiCp* solubility, ensuring homogeneous mixing with FeCl₂. Lower temperatures (0–5°C) mitigate side reactions, such as ligand disproportionation, while room temperature (25°C) accelerates the reaction without compromising yield.
Purification Techniques
Sublimation
Crude FeCp*₂ is purified via sublimation under reduced pressure (10⁻²–10⁻³ mbar) at 150–200°C. This method separates the product from LiCl and unreacted starting materials, yielding orange crystalline solids with ≥97% purity.
Table 2: Sublimation Parameters
Chromatography
Alternative purification via alumina chromatography using acetonitrile as an eluent has been reported, though sublimation remains preferred for scalability.
Characterization and Quality Control
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The absence of Fe-Cl stretches (450–500 cm⁻¹) confirms complete ligand substitution. Characteristic Cp* C-H stretches appear at 2800–3000 cm⁻¹.
-
¹H NMR : Singlets at δ 1.5–1.8 ppm (Cp* methyl groups) and the absence of paramagnetic shifts verify the diamagnetic iron(II) center.
X-ray Crystallography
Crystal structures reveal a staggered conformation of Cp* ligands with an Fe–C bond length of 2.050 Å, consistent with low-spin iron(II).
Purity Assessment
Commercial batches (e.g., Sigma-Aldrich 378542) achieve 97% purity via elemental analysis and quantitative NMR, with residual solvents <0.5%.
Industrial-Scale Production Considerations
While laboratory-scale synthesis is straightforward, industrial production requires:
-
Inert Atmosphere Systems : To prevent Fe(II) oxidation to Fe(III).
-
Continuous Sublimation Units : For high-throughput purification.
-
Quality Control Protocols : Including ICP-MS for trace metal analysis.
Comparative Analysis with Ferrocene Synthesis
FeCp*₂ synthesis diverges from ferrocene in two key aspects:
-
Ligand Basicity : LiCp* (pKₐ ≈ 18) is more nucleophilic than LiCp (pKₐ ≈ 22), enabling faster reaction kinetics.
-
Steric Protection : Cp* ligands shield the iron center, reducing susceptibility to protonolysis and oxidation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Bis(pentamethylcyclopentadienyl)iron(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decamethylferrocenium cation.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands
Common reagents and conditions used in these reactions include strong oxidizing agents like antimony pentafluoride for oxidation and lithium reagents for substitution reactions. Major products formed from these reactions include decamethylferrocenium salts and various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Bis(pentamethylcyclopentadienyl)iron(II) has a unique structure characterized by two pentamethylcyclopentadienyl ligands coordinated to an iron center. Its formula is represented as , and it exhibits notable electronic properties that make it suitable for various applications.
Applications in Chemistry
Catalysis and Redox Reactions:
- This compound serves as a catalyst in organic reactions, particularly in redox processes. It is utilized in electron transfer studies due to its stable oxidation states and high reduction potential, which is approximately 500 mV lower than that of ferrocene. This property allows it to promote unique reaction pathways in chemical transformations .
Synthesis of Metallocenes:
- Bis(pentamethylcyclopentadienyl)iron(II) is involved in the synthesis of substituted metallocenes, providing a pathway for creating novel organometallic compounds with tailored properties for specific applications.
Biological Applications
Cytotoxicity Studies:
- Recent research has highlighted the cytotoxic effects of bis(pentamethylcyclopentadienyl)iron(II) on various cancer cell lines. This compound's ability to induce cell death in targeted cancer cells positions it as a potential candidate for cancer therapy.
Electron Transfer Processes:
- The compound's stability makes it an excellent model for studying electron transfer mechanisms in biological systems, contributing to our understanding of metabolic processes and enzyme functions.
Medical Applications
Drug Delivery Systems:
- Ongoing research explores the use of bis(pentamethylcyclopentadienyl)iron(II) in drug delivery systems. Its properties facilitate the development of targeted therapies that can improve the efficacy and reduce the side effects of conventional treatments .
Diagnostic Tools:
- The compound is also being investigated for its potential role in diagnostic tools, particularly in imaging techniques where its unique electronic properties can enhance signal detection.
Industrial Applications
Graphene Functionalization:
- In industrial settings, bis(pentamethylcyclopentadienyl)iron(II) is used as an electron donor to functionalize high-purity graphene with metallic palladium through redox reactions. This application is crucial for developing advanced materials with enhanced electrical conductivity and catalytic properties .
Production of Advanced Materials:
- The compound plays a role in producing high-purity graphene and other advanced materials, which are vital for applications in electronics, energy storage, and nanotechnology .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Chemistry | Catalyst in organic reactions | Enhances reaction efficiency |
| Synthesis of metallocenes | Enables creation of novel compounds | |
| Biology | Cytotoxicity studies | Potential cancer therapy |
| Electron transfer studies | Insights into metabolic processes | |
| Medicine | Drug delivery systems | Targeted therapy with reduced side effects |
| Diagnostic tools | Enhanced signal detection | |
| Industry | Graphene functionalization | Improved electrical conductivity |
| Production of advanced materials | Innovations in electronics and energy |
Case Studies
Case Study 1: Cancer Cell Line Research
Research conducted on the effects of bis(pentamethylcyclopentadienyl)iron(II) on various cancer cell lines demonstrated significant cytotoxicity, suggesting its potential utility as a chemotherapeutic agent. The study employed multiple assays to assess cell viability and apoptosis rates, providing robust data supporting further investigation into its mechanisms of action.
Case Study 2: Graphene Functionalization
A study focused on using bis(pentamethylcyclopentadienyl)iron(II) as an electron donor for functionalizing graphene revealed enhanced catalytic activity when integrated with palladium nanoparticles. This approach not only improved the material's performance but also opened avenues for developing next-generation catalysts for energy conversion technologies.
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects involves its ability to donate electrons. The iron(II) center can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .
Comparison with Similar Compounds
Comparison with Similar Cyclopentadienyl Iron Complexes
Structural and Electronic Properties
Table 1: Key Properties of Selected Cyclopentadienyl Iron Complexes
Key Observations :
- The pentamethyl substitution in Bis(pentamethylcyclopentadienyl)iron(II) increases steric protection, reducing unwanted side reactions in catalytic cycles compared to ferrocene .
- Electronic donation from the Cp* ligands stabilizes low oxidation states, making the compound less prone to oxidation than ferrocene derivatives .
Table 2: Toxicity and Handling
Notes:
- The pentamethyl derivative’s higher melting point and stability reduce volatility-related risks compared to ferrocene, but its ecological impact remains understudied .
Biological Activity
Bis(pentamethylcyclopentadienyl)iron(II) , commonly known as decamethylferrocene (DmFc), is a transition metal complex with the formula Fe(C₅(CH₃)₅)₂. This compound features an iron(II) center coordinated by two pentamethylcyclopentadienyl ligands, resulting in a unique sandwich structure. Its biological activity has garnered attention, particularly in cancer research, due to its potential therapeutic applications.
- Molecular Formula : C₂₀H₃₀Fe
- Molecular Weight : 346.36 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents like acetonitrile and dichloromethane.
Redox Properties
Decamethylferrocene exhibits notable redox behavior, where the iron(II) can be oxidized to iron(III) and higher oxidation states. Its reduction potential in acetonitrile is approximately -0.59 V, making it a stronger reductant than ferrocene, which is significant for its biological interactions and potential as a photoinitiator in polymerization reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of bis(pentamethylcyclopentadienyl)iron(II). Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including:
- Triple Negative Breast Cancer (TNBC) : In vitro studies have shown that DmFc can induce apoptosis in MDA-MB-231 cells with IC₅₀ values in the low micromolar range.
- Colorectal Cancer : Similar cytotoxicity was observed in SW480 colorectal cancer cells, where DmFc inhibited cell proliferation and induced cell death through apoptosis .
The selectivity index indicates that DmFc preferentially affects cancer cells over normal cells, suggesting a potential therapeutic window for cancer treatment.
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its biological effects appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells.
- Inhibition of Colony Formation : DmFc disrupts the ability of cancer cells to form colonies, indicating a reduction in their proliferative capacity.
- Actin Cytoskeleton Disruption : Observations suggest that DmFc affects the cytoskeletal architecture of cancer cells, which may contribute to its cytotoxic effects .
Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluated the effects of DmFc on MDA-MB-231 breast cancer cells. The results indicated significant inhibition of cell viability with an IC₅₀ value around 5 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.
Study 2: Activity Against Colorectal Cancer
Another investigation focused on SW480 colorectal cancer cells, revealing that DmFc reduced cell viability with an IC₅₀ value of approximately 8 µM. The study also demonstrated that DmFc treatment led to increased levels of cleaved caspase-3, a marker for apoptosis.
| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism |
|---|---|---|---|
| DmFc | MDA-MB-231 | 5 | Apoptosis induction |
| DmFc | SW480 | 8 | Apoptosis induction, colony formation inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Bis(pentamethylcyclopentadienyl)iron(II) with ≥97% purity, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting FeCl₂ with two equivalents of pentamethylcyclopentadienide (C₅(CH₃)₅⁻) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Critical parameters include:
- Strict exclusion of oxygen/moisture to prevent oxidation (Fe²⁺ → Fe³⁺) .
- Use of freshly distilled solvents to avoid ligand contamination.
- Purification via sublimation or recrystallization from toluene to achieve ≥97% purity .
Q. How does the steric bulk of pentamethylcyclopentadienyl ligands influence the stability of Bis(pentamethylcyclopentadienyl)iron(II) under ambient conditions?
- Methodological Answer : The methyl groups on the cyclopentadienyl (Cp*) ligands provide steric protection, reducing Fe²⁺ oxidation. Stability assays include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Exposure to controlled humidity/O₂ levels with periodic magnetic moment measurements (via SQUID magnetometry) to track oxidation .
Q. What spectroscopic techniques are most reliable for confirming the oxidation state and ligand coordination in Bis(pentamethylcyclopentadienyl)iron(II)?
- Methodological Answer :
- Mössbauer spectroscopy : Detects Fe²⁺ isomer shifts (δ ≈ 0.4–0.6 mm/s) and quadrupole splitting .
- IR spectroscopy : Identifies Cp* ligand vibrations (e.g., C-H stretches at ~2800 cm⁻¹).
- Magnetic susceptibility : Confirms diamagnetic behavior (low-spin d⁶ Fe²⁺) .
Advanced Research Questions
Q. How do electronic structure calculations (DFT/CASSCF) align with experimental data for the redox behavior of Bis(pentamethylcyclopentadienyl)iron(II)?
- Methodological Answer :
- Perform DFT calculations using software like Gaussian or ORCA to model frontier molecular orbitals (e.g., ligand-to-metal charge transfer).
- Compare computed redox potentials (vs. experimental cyclic voltammetry) to validate electron density distribution. Discrepancies may arise from solvent effects or relativistic corrections in heavy atoms .
Q. What mechanistic insights explain the catalytic inactivity of Bis(pentamethylcyclopentadienyl)iron(II) in olefin polymerization compared to analogous cobalt or nickel complexes?
- Methodological Answer :
- Conduct comparative kinetic studies using ethylene/propylene feeds.
- Analyze metal-ligand bonding via X-ray absorption spectroscopy (XAS) to assess metal center accessibility.
- Hypothesize that steric hindrance from Cp* ligands blocks substrate coordination, unlike less bulky metallocenes .
Q. How can in-situ X-ray diffraction resolve structural changes in Bis(pentamethylcyclopentadienyl)iron(II) under thermal stress (e.g., sublimation)?
- Methodological Answer :
- Use synchrotron-based XRD at variable temperatures (25–300°C) to monitor lattice parameter shifts.
- Pair with differential scanning calorimetry (DSC) to correlate phase transitions with structural data .
Q. What strategies mitigate sample degradation during X-ray crystallography of air-sensitive Bis(pentamethylcyclopentadienyl)iron(II) crystals?
- Methodological Answer :
- Encapsulate crystals in inert oil (e.g., Paratone-N) inside a glovebox.
- Use cryogenic cooling (100 K) and rapid data collection protocols to minimize radiation damage .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported CAS registry numbers (e.g., 12126-50-0 vs. 67506-86-9) for Bis(pentamethylcyclopentadienyl)iron(II)?
- Methodological Answer :
- Cross-reference synthesis routes: 12126-50-0 corresponds to Fe(Cp*)₂, while 67506-86-9 may denote a derivative (e.g., with counterions or solvates).
- Validate via independent synthesis and characterization (NMR, XRD) using protocols from peer-reviewed sources .
Experimental Design Considerations
Q. What controls are essential when studying the reactivity of Bis(pentamethylcyclopentadienyl)iron(II) with Lewis acids in catalytic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
